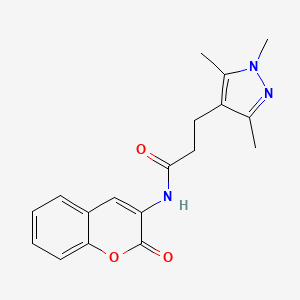

N-(2-oxo-2H-chromen-3-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Description

This compound features a coumarin (2-oxo-2H-chromen-3-yl) moiety linked via a propanamide bridge to a 1,3,5-trimethylpyrazole group. The propanamide linker enhances molecular flexibility, facilitating interactions with biological targets.

Properties

IUPAC Name |

N-(2-oxochromen-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-11-14(12(2)21(3)20-11)8-9-17(22)19-15-10-13-6-4-5-7-16(13)24-18(15)23/h4-7,10H,8-9H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDWKNBZNKILNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCC(=O)NC2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-3-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Chromenone Core: Starting with a suitable precursor, such as salicylaldehyde, which undergoes cyclization to form the chromenone structure.

Pyrazole Synthesis: The pyrazole ring can be synthesized from hydrazine derivatives and 1,3-diketones under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the chromenone and pyrazole moieties through a propanamide linker, often using amide bond formation techniques such as peptide coupling reagents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the chromenone moiety.

Reduction: Reduction reactions could target the carbonyl groups in the chromenone or amide functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions, but could include hydroxylated, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-oxo-2H-chromen-3-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

These results suggest that the compound may interfere with cellular processes critical for cancer cell proliferation and survival .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have evaluated its effectiveness against a range of bacterial strains, indicating potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically include the formation of the chromenone core followed by the introduction of the pyrazole moiety.

Synthesis Steps:

- Formation of Chromenone : The initial step involves the condensation of appropriate aldehydes with malonic acid derivatives to form the chromenone structure.

- Pyrazole Formation : The subsequent reaction with hydrazine derivatives leads to the formation of the pyrazole ring.

- Amidation : Finally, the amide bond is formed through reaction with propanoyl chloride or similar acylating agents.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against several human cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced apoptosis in targeted cells, suggesting a dual mechanism of action .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how modifications to the structure affect biological activity. It was found that substituents on the pyrazole ring significantly influenced potency against cancer cells, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.

Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues from (Compounds 7c–7f)

These compounds share a propanamide backbone but differ in substituents:

- Core Structure: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamide derivatives.

- Key Features :

- Sulfanyl-linked oxadiazole and thiazole rings (vs. coumarin and pyrazole in the target compound).

- Aryl groups (e.g., 3-methylphenyl, 4-methylphenyl) at the terminal amide (vs. coumarin).

- Physical Properties :

- Spectral Data: IR peaks at ~3180–1560 cm⁻¹ (amide C=O, NH stretching) and ~2230 cm⁻¹ (absent in the target compound, which lacks cyano groups) .

Functional Implications :

The sulfanyl-oxadiazole-thiazole system in 7c–7f may enhance hydrogen bonding and metal coordination, whereas the coumarin-pyrazole combination in the target compound likely improves π-π stacking and membrane permeability.

Pyrazole-Carboxamide Derivatives from (Compounds 3a–3p)

These chlorinated pyrazole-carboxamides differ in aryl and cyano substituents:

- Core Structure: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide.

- Key Features: Dual pyrazole rings (vs. coumarin-pyrazole in the target compound). Chlorine and cyano groups (electron-withdrawing) enhance polarity and thermal stability.

- Physical Properties: Molecular Weight: 403–437 g/mol (higher due to additional chlorine/aryl groups). Melting Points: 123–183°C (higher than ’s compounds, attributed to stronger intermolecular forces from cyano and chloro substituents) .

- Spectral Data :

- IR peaks at ~1636 cm⁻¹ (amide C=O) and ~2230 cm⁻¹ (C≡N stretching).

- NMR signals for aromatic protons (δ 7.21–8.12 ppm) and methyl groups (δ 2.42–2.66 ppm).

Functional Implications: The cyano and chloro groups in 3a–3p improve binding to hydrophobic enzyme pockets, whereas the coumarin moiety in the target compound may confer fluorescence-based tracking capabilities.

Propanamide Derivatives from (Compound 29)

This complex propanamide features a dibenzothiadiazocin-thiazole core:

- Core Structure : (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide.

- Key Features :

- Polycyclic aromatic systems (vs. simpler coumarin and pyrazole in the target compound).

- Fluorophenyl and dimethoxyphenyl groups enhance solubility and π-stacking.

- Synthesis : Utilizes lead powder-mediated reduction, contrasting with EDCI/HOBt coupling in .

Functional Implications : The extended aromatic system in ’s compound may target DNA or large enzyme domains, while the target compound’s compact structure could favor kinase or protease inhibition.

Biological Activity

N-(2-oxo-2H-chromen-3-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a compound that combines the chromenone and pyrazole moieties, both of which have been associated with diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 325.4 g/mol. The structure features a chromenone core linked to a pyrazole derivative, which contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, derivatives of pyrazole have been reported to inhibit EGFR-TK (epidermal growth factor receptor tyrosine kinase) activity, which is crucial in many cancers .

Table 1: Summary of Anticancer Activities of Pyrazole Derivatives

Anti-inflammatory Properties

The anti-inflammatory effects of chromenone derivatives are well-documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), thus reducing inflammation in various models .

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity associated with this compound. The presence of both chromenone and pyrazole structures may enhance its ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with various receptors including estrogen receptors, contributing to its anticancer effects.

- Cell Signaling Pathways : It may modulate important signaling pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation.

Case Studies

A notable study investigated the effects of a related pyrazole compound on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. This study underscores the potential for developing this compound as a therapeutic agent in oncology .

Q & A

Basic: What synthetic routes and characterization methods are recommended for the initial preparation of this compound?

Methodological Answer:

The compound can be synthesized via amide coupling between 2-oxo-2H-chromen-3-amine and 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid using carbodiimide coupling agents (e.g., EDC/HOBt). Post-synthesis, validate the structure using:

- IR spectroscopy to confirm carbonyl (C=O) stretches (~1700–1725 cm⁻¹) and NH stretches (~3300–3413 cm⁻¹) .

- 1H/13C NMR to verify aromatic protons (δ 6.9–8.4 ppm), methyl groups (δ 2.42–3.2 ppm), and backbone CH/CH2 signals .

- Mass spectrometry (ESI) for molecular ion confirmation (e.g., [M+H]+ peaks) .

Basic: How can researchers assess the purity of this compound during early-stage synthesis?

Methodological Answer:

Purity can be evaluated via:

- HPLC/GC-MS with a C18 column and acetonitrile/water gradient to isolate impurities.

- Melting point analysis to detect deviations from expected values (>2°C variation indicates impurities).

- Elemental analysis (C, H, N) to verify stoichiometric ratios within ±0.4% .

Advanced: How can statistical experimental design optimize reaction conditions for higher yields?

Methodological Answer:

Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading):

- Central Composite Design (CCD) or Box-Behnken models to minimize trials while maximizing data coverage .

- Analyze interactions via ANOVA; prioritize factors with p-values <0.05. For example, solvent polarity (e.g., DMF vs. THF) may significantly impact coupling efficiency .

Advanced: What computational strategies predict the compound’s reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) simulations to assess solvation effects and conformational stability in aqueous/organic matrices .

- Reaction path searches using quantum mechanics (e.g., Gaussian 16) to identify transition states and intermediates .

Advanced: How can researchers resolve contradictions between experimental and computational data?

Methodological Answer:

- Sensitivity analysis : Test computational assumptions (e.g., solvent models, basis sets) against experimental conditions .

- Cross-validation : Compare spectral data (e.g., experimental vs. simulated NMR shifts) using tools like ACD/Labs or MestReNova .

- Error propagation assessment : Quantify uncertainties in computational parameters (e.g., ±0.001 Å in bond lengths) to identify outliers .

Advanced: What in vitro models are suitable for pharmacokinetic studies of this compound?

Methodological Answer:

- Hepatocyte assays (human or rat) to assess metabolic stability via LC-MS quantification of parent compound degradation .

- Caco-2 cell monolayers to evaluate intestinal permeability (Papp values <1×10⁻⁶ cm/s indicate poor absorption) .

- Plasma protein binding assays (ultrafiltration/HPLC) to measure unbound fractions .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Isotopic labeling : Introduce ²H or ¹³C at reactive sites (e.g., carbonyl groups) to track bond formation/cleavage via MS or NMR .

- Kinetic isotope effects (KIE) : Compare reaction rates with labeled vs. unlabeled substrates to identify rate-determining steps .

- In situ FTIR/Raman spectroscopy to monitor intermediate species during reactions .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to adjust parameters dynamically .

- Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) like particle size and crystallinity .

- Robustness testing : Vary parameters (e.g., mixing speed ±10%) to identify failure thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.